molecular formula C11H11N3O2 B2711090 N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide CAS No. 2034602-65-6

N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide

Cat. No.: B2711090
CAS No.: 2034602-65-6
M. Wt: 217.228
InChI Key: DULKPBIVIFNUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Pyrimidin-5-yl)ethyl)furan-2-carboxamide ( 2034602-65-6) is a high-purity chemical compound offered for research use only. With a molecular formula of C11H11N3O2 and a molecular weight of 217.22 g/mol, this compound serves as a versatile chemical building block in medicinal chemistry and drug discovery programs . The structure of this molecule, which incorporates both furan and pyrimidine heterocycles, is representative of a privileged scaffold in the design of biologically active compounds. Furan-2-carboxamide derivatives are frequently investigated as core structures in novel therapeutic agents due to their potential for diverse molecular interactions . Published research on analogous furan-carboxamide compounds demonstrates their significant application in antiviral discovery, including as non-covalent inhibitors of viral proteases and components of inhibitors targeting the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase . Furthermore, similar molecular frameworks are actively explored in antimicrobial research for developing new agents against bacterial and mycobacterial infections . This product is characterized by a purity of ≥98% and requires storage at 2-8°C to ensure stability . It is intended solely for laboratory research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-pyrimidin-5-ylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11(10-2-1-5-16-10)14-4-3-9-6-12-8-13-7-9/h1-2,5-8H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULKPBIVIFNUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(Pyrimidin-5-yl)ethyl Amine Furan Derivatives: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The hybridization of distinct pharmacophoric moieties into a single molecular entity represents a powerful strategy in modern drug discovery. This guide provides a comprehensive technical overview of a promising class of hybrid molecules: 2-(pyrimidin-5-yl)ethyl amine furan derivatives. We delve into the rationale behind their design, detailing a plausible and robust synthetic pathway. Furthermore, this document explores their significant potential as kinase inhibitors, particularly targeting key players in oncogenic signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By integrating synthetic protocols, biological data, and mechanistic insights, this guide serves as an essential resource for researchers engaged in the development of novel targeted therapeutics.

Introduction: The Rationale for Hybrid Vigor in Drug Design

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs, including anticancer and anti-infective agents.[1] Its ability to mimic endogenous purines allows for interaction with a wide array of biological targets.[1] Similarly, the furan ring is a privileged scaffold in drug design, valued for its capacity to engage in various non-covalent interactions and its favorable physicochemical properties.[2]

The strategic combination of these two pharmacophores via a 2-(pyrimidin-5-yl)ethyl amine linker gives rise to a novel chemical space with the potential for enhanced biological activity and improved pharmacokinetic profiles. This guide will explore the synthesis, characterization, and biological evaluation of this promising class of compounds, with a focus on their application as kinase inhibitors in oncology.

Synthetic Strategy: A Modular Approach to Novel Derivatives

The synthesis of 2-(pyrimidin-5-yl)ethyl amine furan derivatives can be approached through a convergent strategy, allowing for the facile generation of a diverse library of analogues for structure-activity relationship (SAR) studies. The key steps involve the preparation of a 2-(pyrimidin-5-yl)ethanol precursor, its oxidation to the corresponding aldehyde, and subsequent reductive amination with a suitable furan-containing amine.

Synthesis of the 2-(Pyrimidin-5-yl)acetaldehyde Intermediate

A plausible route to the key aldehyde intermediate begins with the commercially available 2-(pyrimidin-5-yl)ethanol. This starting material can be oxidized under mild conditions to afford 2-(pyrimidin-5-yl)acetaldehyde.

Experimental Protocol: Oxidation of 2-(Pyrimidin-5-yl)ethanol

  • Reaction Setup: To a stirred solution of 2-(pyrimidin-5-yl)ethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a mild oxidizing agent like Dess-Martin periodinane (1.2 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be used in the next step without further purification.

Rationale for Experimental Choices: The use of a mild oxidizing agent like Dess-Martin periodinane is crucial to prevent over-oxidation to the corresponding carboxylic acid.[3] Performing the initial addition at 0 °C helps to control the exothermic nature of the reaction.

Reductive Amination: Forging the Key Amine Linkage

The cornerstone of this synthetic approach is the reductive amination between the 2-(pyrimidin-5-yl)acetaldehyde intermediate and a furan-containing amine, such as furfurylamine. This reaction is a robust and widely used method for the formation of C-N bonds.[4][5][6]

Experimental Protocol: Synthesis of N-(Furan-2-ylmethyl)-2-(pyrimidin-5-yl)ethan-1-amine

  • Imine Formation: In a round-bottom flask, dissolve 2-(pyrimidin-5-yl)acetaldehyde (1.0 eq) and furfurylamine (1.1 eq) in a suitable solvent like methanol or 1,2-dichloroethane.

  • Reduction: To this solution, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: Sodium triacetoxyborohydride is a preferred reducing agent for reductive aminations as it is mild and selective for the reduction of the intermediate iminium ion over the starting aldehyde.[5] The use of a slight excess of the amine can help to drive the imine formation equilibrium towards the product.

Diagram: Synthetic Workflow

G A 2-(Pyrimidin-5-yl)ethanol B Oxidation (Dess-Martin Periodinane) A->B C 2-(Pyrimidin-5-yl)acetaldehyde B->C E Reductive Amination (NaBH(OAc)₃) C->E D Furfurylamine D->E F N-(Furan-2-ylmethyl)-2- (pyrimidin-5-yl)ethan-1-amine E->F

Caption: A streamlined synthetic workflow for the preparation of the target compound.

Biological Activity and Therapeutic Potential: Targeting Kinase Signaling in Cancer

Derivatives of pyrimidine and furan are well-documented as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[7][8][9] The 2-(pyrimidin-5-yl)ethyl amine furan scaffold is rationally designed to interact with the ATP-binding site of kinases, making these compounds promising candidates for anticancer drug development.

Inhibition of EGFR and VEGFR-2 Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key tyrosine kinases that play pivotal roles in tumor growth, proliferation, and angiogenesis.[10][11] Several studies have demonstrated that furan-pyrimidine hybrids can effectively inhibit these kinases.[7][10][12][13]

The pyrimidine core of the molecule often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The furan moiety and the ethylamine linker can extend into the hydrophobic pocket and solvent-exposed region of the ATP-binding site, respectively, contributing to both potency and selectivity.

Table 1: Representative Biological Data of Furan-Pyrimidine Hybrids as Kinase Inhibitors

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Furo[2,3-d]pyrimidinesVEGFR-242.5 - 196[12][14]
Thieno[2,3-d]pyrimidinesVEGFR-221 - 47[13]
FuranopyrimidinesEGFR (L858R/T790M)2 - 6[10]

Diagram: Kinase Inhibition Mechanism

G cluster_0 Kinase ATP-Binding Site cluster_1 2-(Pyrimidin-5-yl)ethyl Amine Furan Derivative Hinge Hinge Region Hydrophobic Hydrophobic Pocket Solvent Solvent Exposed Region Pyrimidine Pyrimidine Core Pyrimidine->Hinge H-Bonding Linker Ethylamine Linker Linker->Solvent Solvent Interactions Furan Furan Moiety Furan->Hydrophobic Hydrophobic Interactions

Caption: Proposed binding mode of a 2-(pyrimidin-5-yl)ethyl amine furan derivative in a kinase active site.

Structure-Activity Relationship (SAR) Insights

The modular synthesis allows for systematic modifications to probe the structure-activity relationship of this scaffold. Key areas for exploration include:

  • Substitution on the Pyrimidine Ring: Introduction of various substituents on the pyrimidine ring can modulate the electronic properties and steric interactions within the hinge region, potentially enhancing binding affinity and selectivity.[9]

  • Modification of the Furan Ring: Substitution on the furan ring can be used to fine-tune the interactions within the hydrophobic pocket of the kinase.

  • Variation of the Amine Linker: Altering the length and rigidity of the ethylamine linker can impact the overall conformation of the molecule and its ability to access different regions of the ATP-binding site.

Conclusion and Future Directions

The 2-(pyrimidin-5-yl)ethyl amine furan derivative scaffold represents a promising avenue for the development of novel kinase inhibitors with potential applications in oncology. The synthetic route outlined in this guide provides a flexible and efficient means to generate a library of analogues for comprehensive SAR studies. Future work should focus on the detailed biological characterization of these compounds, including in vitro and in vivo efficacy studies, to validate their therapeutic potential. Further optimization of the scaffold based on SAR data could lead to the identification of clinical candidates with improved potency, selectivity, and pharmacokinetic properties.

References

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Medicinal Chemistry Letters. [Link][12][14]

  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports. [Link][13]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ResearchGate. [Link]

  • Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry. [Link][10]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link][7]

  • Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Sustainable Chemistry & Engineering. [Link][4]

  • Pyrimidine coupled with different heterocyclic moieties for EGFR inhibition. ResearchGate. [Link][2]

  • Design, Synthesis, and Molecular Profiling of Pyrimidine‐Furan Derivatives Targeting EGFR, EGFR, and EGFR in NSCLC: In Vitro and In Silico Evaluation. ResearchGate. [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules. [Link][5]

  • Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry. [Link][6]

  • Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: An environmentally friendly approach. ResearchGate. [Link]

  • Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes. ACS Sustainable Chemistry & Engineering. [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PubMed. [Link]

  • Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. ACS Publications. [Link]

  • Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors. PubMed. [Link]

  • Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors. ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie. [Link][8]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. [Link][9]

  • Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica. [Link]

  • Chemical structures of previously reported pyrimidine-based kinase... ResearchGate. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules. [Link][11]

  • Pyrimidine-Benzofuran Hybrid Molecules: Synthesis, Antimicrobial Evaluation, and Molecular Docking Insights. ResearchGate. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. [Link][1]

  • Design and Synthesis of 2-(5-ethyl-pyridine-2-yl) ethanol Analogs as Potential Microbial Agents. ResearchGate. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure. [Link]

  • Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). ACS Infectious Diseases. [Link]

  • Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Taylor & Francis Online. [Link]

  • Supporting Information for: Efficient and chemoselective imine synthesis catalyzed by a well-defined PN3- manganese (II) pincer system. The Royal Society of Chemistry. [Link]

  • SYNTHESIS, ANTITUMOR ACTIVITY AND MOLECULAR DOCKING STUDY OF NOVEL BENZOFURAN-2-YL PYRAZOLE PYRIMIDINE DERIVATIVES. ijapbc. [Link]

  • SYNTHESIS OF 2-S-SUBSTITUTED PYRIMIDINE DERIVATIVES: AS ANTI- TUMOR AGENT. JETIR. [Link]

  • Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. [Link]

  • Syntheses and anti-cancer activities of 2-[1-(indol-3-yl-/pyrimidin-5-yl-/pyridine-2-yl-/quinolin-2-yl)-but-3-enylamino]-2-phenyl-ethanols. PubMed. [Link]

  • Low-temperature oxidation of ethanol to acetaldehyde over Mo-based catalysts. RSC Publishing. [Link][3]

  • Decarboxylation of Pyruvate to Acetaldehyde for Ethanol Production by Hyperthermophiles. Hindawi. [Link]

Sources

The Pyrimidin-5-yl-ethyl Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural molecules and synthetic drugs.[1][2] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[1] Among the vast landscape of pyrimidine-based scaffolds, the pyrimidin-5-yl-ethyl motif has emerged as a particularly significant structural element in the design of targeted therapies. This guide provides a comprehensive technical overview of the medicinal chemistry of the pyrimidin-5-yl-ethyl scaffold, from its synthesis and biological targets to its structure-activity relationships and the experimental workflows used in its development.

The Strategic Importance of the Pyrimidin-5-yl-ethyl Scaffold

The pyrimidine core offers a versatile platform for drug design due to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking. The introduction of an ethyl linker at the 5-position provides a crucial extension, allowing for the exploration of deeper binding pockets within target proteins and the attachment of additional pharmacophoric groups. This strategic design has proven particularly effective in the development of enzyme inhibitors, where precise positioning of functional groups is paramount for achieving high potency and selectivity.

A prime example of the successful application of a related scaffold is the anticancer drug Pemetrexed (Alimta®). Pemetrexed features a pyrrolo[2,3-d]pyrimidin-5-yl-ethyl core, a fused ring system that acts as a bioisostere of the pyrimidin-5-yl-ethyl scaffold. This structure is a key determinant of its multi-targeted mechanism of action.

Synthetic Strategies: Building the Core

The synthesis of molecules containing the pyrimidin-5-yl-ethyl scaffold can be approached through various routes, often tailored to the specific target molecule. A common strategy involves the construction of a substituted pyrimidine ring followed by the introduction or modification of the ethyl group at the 5-position.

General Synthesis of 5-Substituted Pyrimidines

A foundational method for the synthesis of 5-substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine. For the introduction of an ethyl group or a precursor at the 5-position, the starting materials are chosen accordingly.

Experimental Protocol: One-pot Multi-component Reaction for Pyrimidine Synthesis [3]

This protocol describes a general method for synthesizing a pyrimidine core, which can be adapted for 5-substituted analogs.

  • Reactants:

    • Appropriately substituted aldehyde (1 mmol)

    • Ethyl cyanoacetate (or other active methylene compound) (1 mmol)

    • Thiourea (or urea/guanidine) (1.2 mmol)

  • Reagents and Conditions:

    • Potassium carbonate (K2CO3) as a base

    • Ethanol as the solvent

    • Reflux conditions

  • Procedure:

    • A mixture of the aldehyde, active methylene compound, thiourea, and potassium carbonate in ethanol is stirred at reflux for a specified time (typically several hours).

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

    • Purification is typically achieved through recrystallization or column chromatography.

Synthesis of the Pyrrolo[2,3-d]pyrimidine Core of Pemetrexed

The synthesis of Pemetrexed provides a well-documented example of constructing a complex molecule featuring a related scaffold. The process involves the initial formation of the pyrrolo[2,3-d]pyrimidine core, followed by the attachment of the ethyl-benzoyl-glutamate side chain.

The following diagram illustrates a generalized workflow for the synthesis of a pyrrolo[2,3-d]pyrimidine core, a key structural feature of Pemetrexed.

Caption: Generalized workflow for the synthesis of a pyrrolo[2,3-d]pyrimidine core.

Biological Targets and Mechanisms of Action

The pyrimidin-5-yl-ethyl scaffold and its analogs have been successfully employed to target a range of biological molecules, with a significant impact in oncology.

Inhibition of Folate Pathway Enzymes: The Pemetrexed Example

Pemetrexed is a multi-targeted antifolate that inhibits several key enzymes involved in purine and pyrimidine synthesis.[4] This broad-spectrum inhibition is a key factor in its potent anticancer activity. The primary targets of Pemetrexed are:

  • Thymidylate Synthase (TS): Inhibition of TS blocks the synthesis of thymidine, a crucial component of DNA.

  • Dihydrofolate Reductase (DHFR): This enzyme is essential for regenerating tetrahydrofolate, a key cofactor in nucleotide synthesis.

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): GARFT is involved in the de novo synthesis of purines.

The following diagram illustrates the mechanism of action of Pemetrexed in the folate metabolism pathway.

Pemetrexed Mechanism of Action cluster_0 Folate Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purine_synthesis De Novo Purine Synthesis THF->Purine_synthesis GARFT dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA Synthesis DNA Synthesis dTMP->DNA Synthesis DNA & RNA Synthesis DNA & RNA Synthesis Purine_synthesis->DNA & RNA Synthesis Pemetrexed Pemetrexed DHFR DHFR Pemetrexed->DHFR Inhibits TS TS Pemetrexed->TS Inhibits GARFT GARFT Pemetrexed->GARFT Inhibits Biological Evaluation Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A NCE Synthesis & Purification B Enzyme Inhibition Assays A->B Primary Screening C Cell-Based Assays (e.g., MTT) B->C Lead Identification D Mechanism of Action Studies C->D Lead Optimization E Pharmacokinetic Studies (ADME) D->E Preclinical Candidate Selection F Efficacy Studies (Xenograft Models) E->F G Toxicology Studies F->G

Sources

Cheminformatics and Synthetic Utility of N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide

[1][2]

Molecular Identity & Structural Characterization[2][3][4][5]

This guide details the structural specifications, physicochemical properties, and synthetic architecture of N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide .[1][2] This molecule represents a classic "fragment-based" scaffold, combining a heteroaromatic "head" (furan) and a "tail" (pyrimidine) linked by a flexible ethyl-amide spacer, often utilized in kinase inhibitor design and adenosine receptor ligand exploration.[1]

Digital Chemical Identifiers[1][2]
  • IUPAC Name: N-[2-(pyrimidin-5-yl)ethyl]furan-2-carboxamide[1][2]

  • SMILES (Canonical): O=C(NCCc1cncnc1)c2occc2[1]

  • InChI Key: (Generated based on structure) ZRZJ... (Hypothetical hash for specific isomer)

  • Molecular Formula: C₁₁H₁₁N₃O₂[2]

  • Molecular Weight: 217.22 g/mol

Physicochemical Profile (Lipinski & Veber)

The following parameters are calculated based on the structural topology, confirming the molecule's high "drug-likeness" and suitability for oral bioavailability optimization.

PropertyValueStructural Logic
LogP (Predicted) ~0.8 - 1.2Highly soluble; optimal for crossing blood-brain barrier (BBB) if targeted.[1][2]
H-Bond Donors 1The amide nitrogen (-NH-).[1][2]
H-Bond Acceptors 4Furan oxygen, Amide carbonyl, Pyrimidine nitrogens (N1, N3).[1]
TPSA ~68 ŲWell below the 140 Ų limit for cell permeability.[2]
Rotatable Bonds 4Ethyl linker and amide bond allow conformational adaptability in binding pockets.[2]

Synthetic Architecture

The synthesis of this molecule requires a convergent approach. The core challenge lies in the regioselective handling of the pyrimidine ring and the controlled activation of the furan carboxylic acid to prevent decomposition (furan rings can be acid-sensitive).[1]

Retrosynthetic Analysis

The molecule is disconnected at the amide bond, revealing two primary precursors:

  • Electrophile: Furan-2-carboxylic acid (commercially available, inexpensive).[1][2]

  • Nucleophile: 2-(pyrimidin-5-yl)ethan-1-amine (The "Warhead" carrier).[1][2]

Synthetic Workflow Diagram (DOT)

The following diagram illustrates the critical pathway, including the synthesis of the amine precursor via a Heck coupling route, followed by the final amide condensation.

SynthesisPathStart15-BromopyrimidineInter1Intermediate A:(E)-3-(pyrimidin-5-yl)acrylonitrileStart1->Inter1Heck CouplingReagent1AcrylonitrilePd(OAc)2, PPh3AmineNucleophile:2-(pyrimidin-5-yl)ethanamineInter1->AmineHydrogenationReagent2H2, Pd/C(Reduction)ProductTARGET:N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamideAmine->ProductAmide Bond FormationStart2Furan-2-carboxylic AcidStart2->ProductActivationCouplingHATU, DIPEADMF, RT

Caption: Convergent synthesis utilizing a Palladium-catalyzed Heck reaction to install the ethylamine chain, followed by HATU-mediated amide coupling.

Detailed Experimental Protocol

This protocol uses HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) .[1][2][3] While EDC/HOBt is cheaper, HATU is preferred here because the pyrimidine ring can act as a weak base, potentially interfering with activation. HATU ensures rapid kinetics, minimizing side reactions on the furan ring.

Reagents & Materials
  • Acid: Furan-2-carboxylic acid (1.0 equiv)[1][2]

  • Amine: 2-(pyrimidin-5-yl)ethan-1-amine (1.1 equiv)[1][2]

  • Coupling Agent: HATU (1.2 equiv)[1][4]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Methodology
  • Activation (The "Pre-Stir"):

    • Charge a flame-dried round-bottom flask with Furan-2-carboxylic acid (1.0 eq) and anhydrous DMF (concentration ~0.1 M).

    • Add DIPEA (3.0 eq) followed by HATU (1.2 eq).[1][2]

    • Critical Checkpoint: Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow/orange, indicating the formation of the activated OAt-ester.[1] Do not skip this. Direct addition of amine can lead to lower yields due to competing hydrolysis.[2]

  • Coupling:

    • Add the amine, 2-(pyrimidin-5-yl)ethan-1-amine (1.1 eq), dropwise to the activated mixture.[1][2]

    • Stir at RT for 4–6 hours. Monitor via LC-MS or TLC (Mobile phase: 5% MeOH in DCM).[1][2]

  • Workup (Removal of DMF):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[1][2][4]

    • Wash 1: Saturated NaHCO₃ (Removes unreacted acid).[1][2]

    • Wash 2: Water (x3) (Critical to remove DMF).[1][2]

    • Wash 3: Brine.[2]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.[5]

  • Purification:

    • The crude residue is likely an off-white solid.[1][2]

    • Purify via Flash Column Chromatography on Silica Gel.[2]

    • Gradient: 0% → 10% Methanol in Dichloromethane (DCM).[1][2] Pyrimidine derivatives are polar; ensure the column is flushed well.[2]

Medicinal Chemistry Insights

Structural Alerts & Bioisosterism

Researchers must be aware of the "Furan Liability."[2]

  • Metabolic Activation: The furan ring is a structural alert.[2] In vivo, cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to a cis-2-butene-1,4-dialdehyde, a reactive metabolite capable of alkylating proteins and DNA [1].[1]

  • Mitigation Strategy: If this molecule shows toxicity in early assays, replace the furan with a Thiophene (sulfur analog) or Oxazole . These are standard bioisosteres that maintain geometry but alter metabolic susceptibility.[2]

The Pyrimidine Pharmacophore

The 5-substituted pyrimidine moiety is a "privileged structure" in kinase inhibition.[2]

  • Binding Mode: The Nitrogen atoms at positions 1 and 3 often serve as H-bond acceptors in the hinge region of kinase ATP-binding pockets.[1][2]

  • Vector: The ethyl linker places the pyrimidine deep into hydrophobic pockets (e.g., the ribose binding pocket) while the furan amide interacts with the solvent-exposed regions.[1]

References

  • Peterson, L. A. (2013).[2] "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Available at: [Link][1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[2][3][6] Tetrahedron. (Standard reference for HATU protocol selection).

  • PubChem Compound Summary. (2025). "Furan-2-carboxamide derivatives." National Library of Medicine.[2] Available at: [Link][1]

  • Lipinski, C. A. (2004).[2] "Lead- and drug-like compounds: the rule-of-five revolution."[1][2] Drug Discovery Today.

Methodological & Application

Application Note: Synthesis of N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details the synthesis of N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide , a representative scaffold in fragment-based drug discovery (FBDD). This structural motif—linking an electron-rich furan ring with an electron-deficient pyrimidine via an ethyl amide linker—is frequently observed in adenosine receptor antagonists (


), kinase inhibitors, and antifibrotic agents.

While the amide coupling itself is standard, the primary challenge lies in the efficient generation of the 2-(pyrimidin-5-yl)ethan-1-amine precursor, which is not a commoditized starting material. This guide provides a robust, self-validating protocol for the de novo synthesis of the amine fragment followed by a high-fidelity amide coupling.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected at the amide bond, dividing the target into two key fragments:

  • Fragment A (Electrophile): Furan-2-carbonyl chloride (commercially available or generated from 2-furoic acid).

  • Fragment B (Nucleophile): 2-(Pyrimidin-5-yl)ethan-1-amine (synthesized via a Henry Reaction/Reduction sequence).

Reaction Pathway Visualization

Retrosynthesis Target Target Molecule N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide AmideBond Disconnection: Amide Bond Target->AmideBond Retrosynthesis FragA Fragment A Furan-2-carbonyl chloride AmideBond->FragA FragB Fragment B 2-(Pyrimidin-5-yl)ethan-1-amine AmideBond->FragB Precursor Starting Material Pyrimidine-5-carbaldehyde FragB->Precursor Henry Rxn + Reduction

Figure 1: Retrosynthetic strategy isolating the amine generation as the critical path.

Detailed Protocols

Phase 1: Synthesis of 2-(Pyrimidin-5-yl)ethan-1-amine

Rationale: Direct alkylation of pyrimidines is poor due to low nucleophilicity. The Henry Reaction (Nitroaldol) followed by reduction is the most reliable route to heteroaryl-ethylamines, avoiding over-alkylation issues common with halide displacements.

Step 1.1: Henry Reaction (Nitroaldol)

Reagents: Pyrimidine-5-carbaldehyde (1.0 eq), Nitromethane (solvent/reagent), Ammonium Acetate (0.5 eq).

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Pyrimidine-5-carbaldehyde (10 mmol, 1.08 g) in Nitromethane (10 mL).

  • Catalysis: Add Ammonium Acetate (5 mmol, 385 mg).

  • Reaction: Heat the mixture to 90°C for 4 hours.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear, replaced by a fluorescent yellow spot (nitroalkene).
      
  • Workup: Cool to room temperature (RT). Remove excess nitromethane under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water, dry over

    
    . Recrystallize from Ethanol/Hexane if necessary.
    
    • Yield Target: >80% as a yellow solid (5-(2-nitrovinyl)pyrimidine).

Step 1.2: Reduction to Amine

Reagents:


 (LAH) (4.0 eq), Anhydrous THF.
  • Activation: In a dry 3-neck flask under Nitrogen, suspend LAH (40 mmol) in anhydrous THF (20 mL) at 0°C.

  • Addition: Dissolve 5-(2-nitrovinyl)pyrimidine (10 mmol) in THF (10 mL) and add dropwise to the LAH suspension. Caution: Exothermic.

  • Reflux: Warm to RT, then reflux for 6 hours. The color will shift from yellow to grey/white suspension.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 1.5 mL Water

    • 1.5 mL 15% NaOH

    • 4.5 mL Water

  • Isolation: Stir for 30 mins until a white granular precipitate forms. Filter through Celite.[1] Concentrate the filtrate.

    • Critical Note: Pyrimidine amines are highly polar. Do not use acidic washes; the product will be lost to the aqueous layer.

Phase 2: Amide Coupling (The Target Synthesis)

Rationale: We utilize the Acid Chloride method for its atom economy and ease of purification. If the acid chloride is unavailable, an in situ activation with HATU is provided as an alternative.

Materials
  • Amine: 2-(Pyrimidin-5-yl)ethan-1-amine (from Phase 1).

  • Electrophile: Furan-2-carbonyl chloride (1.1 eq).

  • Base: Triethylamine (TEA) or DIPEA (2.5 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.[2]

Protocol
  • Solubilization: Dissolve the amine (1.0 eq) and TEA (2.5 eq) in anhydrous DCM (0.1 M concentration) at 0°C .

  • Acylation: Add Furan-2-carbonyl chloride (1.1 eq) dropwise.

    • Mechanistic Insight: The base neutralizes the HCl byproduct, driving the equilibrium forward and preventing protonation of the pyrimidine ring.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

    • Checkpoint: TLC (10% MeOH in DCM). Product typically appears at

      
      .
      
  • Quench: Add saturated

    
     solution.
    

Purification & Analysis Strategy

The presence of the pyrimidine ring makes the product basic and polar. Standard acidic workups must be avoided.

Workup Workflow

Workup Reaction Crude Reaction Mixture (DCM + Product + Salts) Wash1 Wash 1: Sat. NaHCO3 (Removes unreacted acid/HCl) Reaction->Wash1 PhaseSep Phase Separation Wash1->PhaseSep OrgLayer Organic Layer (DCM) Contains Product PhaseSep->OrgLayer AqLayer Aqueous Layer Discard PhaseSep->AqLayer Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Purification Flash Chromatography DCM:MeOH (0-5% Gradient) Dry->Purification

Figure 2: Purification logic designed to retain the basic pyrimidine scaffold.

Characterization Data (Expected)
ParameterValue / DescriptionNotes
Appearance Off-white to pale yellow solid
1H NMR (DMSO-d6)

9.1 (s, 1H, Pyr-H2), 8.7 (s, 2H, Pyr-H4,6), 8.5 (br t, 1H, NH), 7.8 (d, 1H, Fur), 7.1 (d, 1H, Fur), 6.6 (dd, 1H, Fur), 3.5 (q, 2H), 2.9 (t, 2H)
Pyrimidine protons are distinctively deshielded (>8.5 ppm).[2][3][4][5]
MS (ESI+)

Solubility DMSO, MeOH, DCMPoor solubility in Hexanes/Ether.

Troubleshooting & Expert Tips

  • Issue: Low Yield in Amine Synthesis.

    • Cause: Incomplete reduction of the nitroalkene or loss during workup.

    • Fix: Ensure the LAH is fresh (grey powder, not white). During workup, wash the Celite filter cake thoroughly with warm THF or MeOH/DCM to recover adsorbed amine.

  • Issue: Furan Ring Decomposition.

    • Cause: Furan rings are acid-sensitive (ring opening).

    • Fix: Avoid strong acid washes (e.g., 1M HCl) during the workup. Use dilute citric acid or strictly neutral/basic washes (

      
      ).
      
  • Issue: Product sticking to Silica.

    • Cause: Pyrimidine nitrogen interacting with silanols.

    • Fix: Pre-wash the silica column with 1% Triethylamine in DCM before loading the sample. This neutralizes active acidic sites on the silica.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6][7] Tetrahedron, 61(46), 10827-10852.

  • Palomo, C., et al. (1990). Henry Reaction: Synthesis of nitroalkenes. Organic Syntheses, Coll. Vol. 9, p.656.

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Amides from 2-Furancarboxylic Acid.

  • Allen, C. L., et al. (2012). Direct amide formation from unactivated carboxylic acids and amines. Chemical Science, 3, 1383.

  • PubChem. (2025). 2-[2-(3-Ethylcyclohexyl)pyrimidin-5-yl]ethanamine Compound Summary.

Sources

Application Note: High-Efficiency Coupling of 2-(Pyrimidin-5-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic selection and application of coupling reagents for the derivatization of 2-(pyrimidin-5-yl)ethanamine . While this primary amine is a privileged motif in kinase inhibitors and GPCR ligands, its specific physicochemical properties—namely the basicity differential between the aliphatic amine and the electron-deficient pyrimidine ring—require tailored protocols. This note compares "Discovery Mode" reagents (HATU) against "Process Mode" reagents (T3P®), providing self-validating workflows to maximize yield and minimize side reactions.

Chemical Profile & Synthetic Challenges[2][3][4]

To select the correct reagent, one must first understand the substrate. 2-(pyrimidin-5-yl)ethanamine presents a unique electronic profile:

  • Primary Amine (

    
    ):  Highly nucleophilic.[1] It is typically supplied as a hydrochloride salt (HCl or 2HCl) to prevent air oxidation and carbamate formation.[1]
    
  • Pyrimidine Ring (

    
    ):  The nitrogen atoms at positions 1 and 3 are electron-deficient and weakly basic.[1]
    
  • The Challenge:

    • Salt Neutralization: Incomplete neutralization of the amine salt is the #1 cause of failure.[1] The reaction requires enough base to free the aliphatic amine without activating the pyrimidine ring towards N-acylation (rare, but possible with highly activated acid chlorides).

    • Solubility: The free base is polar.[1] Standard non-polar solvents (DCM) may precipitate the intermediate salt, stalling the reaction.

Reagent Selection Strategy

We categorize reagents based on the phase of development: Discovery (Small Scale) vs. Development (Scale-Up). [1]

The "Gold Standard" for Discovery: HATU

Reagent: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).[2]

  • Why: HATU generates a highly reactive aza-benzotriazole active ester.[1] It is less sensitive to steric hindrance in the carboxylic acid partner than carbodiimides (EDC/DCC).

  • Trade-off: It generates tetramethylurea and insoluble byproducts that can be difficult to remove without chromatography.[1]

The "Green" Choice for Scale: T3P®

Reagent: Propylphosphonic anhydride (T3P).[1][3][4]

  • Why: T3P drives coupling with high atom economy.[1] Its byproducts are water-soluble, allowing for simple phase-separation workups (no column chromatography).[1] It also shows lower epimerization rates if the carboxylic acid partner is chiral.[1]

  • Trade-off: Requires a specific solvent class (EtOAc, Me-THF) and often longer reaction times than HATU.[1]

Decision Logic (Visualization)

ReagentSelection cluster_legend Key Start Start: Select Acid Partner CheckScale Scale / Goal? Start->CheckScale Discovery Discovery (<100 mg) Max Yield Critical CheckScale->Discovery Process Process (>1 g) Purification Critical CheckScale->Process CheckSterics Is Acid Sterically Hindered? Discovery->CheckSterics T3P Method B: T3P (Solvent: EtOAc/MeTHF) Process->T3P Standard Choice HATU Method A: HATU (Solvent: DMF) CheckSterics->HATU Yes (High Sterics) COMU Alternative: COMU (Green Solvent Compatible) CheckSterics->COMU No (Standard) Legend1 Decision Point Legend2 Reagent Choice

Figure 1: Decision tree for selecting coupling reagents based on scale and steric demands.

Detailed Protocols

Method A: High-Throughput Coupling (HATU)

Best for: Small libraries, hindered acids, rapid synthesis.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2-(pyrimidin-5-yl)ethanamine (HCl salt) (1.2 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • Solvent: Anhydrous DMF or DMA.[1]

Step-by-Step Protocol:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (1.0 equiv).[1] Stir for 5 minutes.

    • Mechanistic Note: This pre-activation forms the O-At active ester.[1] The solution should turn slightly yellow.[1][5]

  • Amine Addition: In a separate vial, dissolve 2-(pyrimidin-5-yl)ethanamine HCl salt (1.2 equiv) in minimal DMF + DIPEA (2.0 - 3.0 equiv).

    • Critical Step: Ensure the amine salt is fully dissolved.[1] If cloudy, sonicate.[1] The extra base is required to neutralize the HCl associated with the amine.

  • Coupling: Add the amine solution to the activated acid solution.

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours.

  • Validation (LCMS): Aliquot 5 µL into MeOH. Check for product mass (

    
    ).
    
    • Success Criteria: >90% conversion of the acid.[1]

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .[1]
Method B: Green/Scalable Coupling (T3P)

Best for: >1g scale, ease of purification, chiral acids.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2-(pyrimidin-5-yl)ethanamine (HCl salt) (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF.[1]

Step-by-Step Protocol:

  • Slurry Formation: Charge the reactor with Carboxylic Acid (1.0 equiv), Amine Salt (1.1 equiv), and Solvent (EtOAc, 5-10 volumes).

  • Base Addition: Add Pyridine or DIPEA (3.0 equiv) dropwise.[1]

    • Note: The reaction may be slightly exothermic.[1] Cool to 0°C if scale >10g.[1]

  • Reagent Addition: Add T3P solution (1.5 equiv) slowly.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

    • Self-Validating Check: T3P reactions are slower than HATU.[1] Do not quench until LCMS confirms acid consumption.

  • Workup (The "T3P Advantage"):

    • Add water (5 volumes). Stir vigorously for 10 mins.

    • Separate layers.[1] The T3P byproducts (propylphosphonic acid) partition into the aqueous layer.

    • Wash organic layer with 0.5 M HCl (careful if product is basic—see Section 6), then

      
      .
      

Mechanistic Visualization

Understanding the activation pathway ensures troubleshooting accuracy.[1]

Mechanism Acid Carboxylic Acid ActiveEster Activated Ester (O-At or Mixed Anhydride) Acid->ActiveEster + Coupling Agent Base Base (DIPEA) Base->ActiveEster Deprotonation CouplingAgent Coupling Agent (HATU or T3P) Product Amide Product ActiveEster->Product Hydrolysis Acid (Regenerated) ActiveEster->Hydrolysis Wet Solvent AmineSalt Amine HCl Salt FreeAmine Free Amine (Nucleophile) AmineSalt->FreeAmine + Base (Critical Step) FreeAmine->Product Nucleophilic Attack

Figure 2: General mechanism for amide coupling. Note that base is consumed in two distinct steps: acid deprotonation and amine salt neutralization.

Comparison of Reagents

FeatureHATU (Method A)T3P (Method B)EDC / HOBt
Reactivity Very High (Fast)Moderate (Slow)Moderate
Atom Economy Poor (Large byproduct)ExcellentGood
Purification Chromatography often requiredExtraction (Wash away)Extraction
Solvent DMF/DMA (High boiling)EtOAc/MeTHF (Green)DCM/DMF
Cost HighModerateLow
Racemization Low (with HOAt built-in)Very LowModerate (needs HOBt)

Troubleshooting & Purification Tips

Issue: Low Yield / Unreacted Acid
  • Cause: The amine HCl salt was not fully neutralized.[1]

  • Fix: Increase DIPEA to 4.0 or 5.0 equivalents. Ensure the amine is fully soluble before adding to the active ester.

Issue: Pyrimidine Interference
  • Observation: In very rare cases, if the acid is activated as an acid chloride (not recommended) and base is deficient, acylation can occur on the pyrimidine nitrogen.

  • Fix: Stick to HATU/T3P methods where the active ester is selective for the primary amine over the heterocyclic nitrogen.[1]

Purification Strategy: SCX Catch-and-Release

Because the product contains a pyrimidine ring, it retains some basic character (though weak).

  • Load: Dissolve crude reaction in MeOH/DCM. Load onto a Strong Cation Exchange (SCX) cartridge.[1]

  • Wash: Flush with MeOH to remove non-basic impurities (unreacted acid, HATU byproducts).[1]

  • Elute: Release the product using

    
     in MeOH.
    
  • Result: High-purity amine/pyrimidine product without column chromatography.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[6] Chemical Society Reviews, 38(2), 606-631.[6][7] [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. (Specific focus on T3P advantages). [Link]

  • PubChem Compound Summary. 2-(Pyrimidin-5-yl)ethanamine (and related isomers).[1] [Link]

Sources

Application and Protocol Guide for the Synthesis of 2-(Pyrimidin-5-yl)ethanamine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, nitrogen-containing heterocycles are of paramount importance, with the pyrimidine scaffold being a recurring motif in a multitude of clinically significant pharmaceuticals. 2-(Pyrimidin-5-yl)ethanamine, in particular, serves as a crucial building block in the synthesis of various therapeutic agents. Its structural features allow for its incorporation into larger molecules, modulating their pharmacological properties. The efficient and scalable synthesis of this key intermediate is therefore a topic of considerable interest to researchers in medicinal chemistry and process development.

This document provides a comprehensive guide to the preparation of a key precursor to 2-(pyrimidin-5-yl)ethanamine, namely pyrimidine-5-acetonitrile . We will delve into a detailed, field-proven protocol for its synthesis and subsequent reduction to the target ethanamine. The methodologies described herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles that guide the experimental choices.

Synthetic Strategy Overview: A Two-Step Approach

The overall synthetic strategy involves a two-step sequence:

  • Synthesis of the Precursor: Pyrimidine-5-acetonitrile. This step focuses on the construction of the pyrimidine ring with the required cyanomethyl group at the 5-position. We will utilize a one-pot, three-component reaction, which is an efficient method for generating molecular complexity from simple starting materials.

  • Reduction of the Nitrile to the Primary Amine. The nitrile group of pyrimidine-5-acetonitrile will be reduced to the corresponding primary amine to yield the final product, 2-(pyrimidin-5-yl)ethanamine. Catalytic hydrogenation is the chosen method for this transformation due to its high efficiency and clean reaction profile.

Experimental Protocols

Part 1: Synthesis of the Precursor, Pyrimidine-5-acetonitrile

This protocol is based on the principles of pyrimidine synthesis through the condensation of a C-C-C fragment with an N-C-N fragment.[1][2] Specifically, we will employ a variation of a multicomponent reaction using malononitrile as a key starting material.[3][4]

Reaction Scheme:

Causality of Experimental Choices:

  • Malononitrile: This reactant serves as the three-carbon backbone and provides the nitrile group that will ultimately be reduced. Its activated methylene group is highly reactive towards condensation.

  • Triethyl Orthoformate: This reagent acts as a one-carbon synthon, providing what will become the C2 and C6 atoms of the pyrimidine ring.

  • Ammonia (from Ammonium Chloride): Ammonia provides the two nitrogen atoms required for the pyrimidine ring. Using ammonium chloride in a heated, solvent-free condition can be an effective way to generate ammonia in situ.[3][4]

  • Solvent-Free Conditions: This approach is environmentally friendly and can lead to higher reaction rates and yields by increasing the concentration of the reactants.[2][3]

Detailed Protocol:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malononitrile (1.0 eq), triethyl orthoformate (2.5 eq), and ammonium chloride (2.0 eq).

  • Reaction Execution:

    • Heat the reaction mixture to 110-120 °C with vigorous stirring. The mixture will become a slurry and then a clear solution as the reaction progresses.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Add 50 mL of water to the flask and stir for 15 minutes.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure pyrimidine-5-acetonitrile.

Part 2: Reduction of Pyrimidine-5-acetonitrile to 2-(Pyrimidin-5-yl)ethanamine

The reduction of the nitrile group to a primary amine is a critical step. Catalytic hydrogenation using Raney Nickel is a well-established and highly effective method for this transformation, particularly for heterocyclic nitriles.[5][6]

Reaction Scheme:

Causality of Experimental Choices:

  • Raney Nickel: This catalyst is highly active for the hydrogenation of nitriles to primary amines. It is often used as a slurry in water or ethanol.[7]

  • Hydrogen Gas: The source of hydrogen for the reduction. The reaction is typically carried out under a positive pressure of hydrogen to ensure a sufficient supply for the reaction.

  • Ethanol/Ammonia: The use of an alcoholic solvent, often with the addition of ammonia, is crucial to suppress the formation of secondary and tertiary amine byproducts by inhibiting the reaction of the initially formed primary amine with the intermediate imine.

  • Temperature and Pressure: These parameters are optimized to achieve a reasonable reaction rate without promoting side reactions or decomposition of the starting material or product.

Detailed Protocol:

  • Catalyst Preparation and Reaction Setup:

    • In a hydrogenation vessel (e.g., a Parr shaker apparatus), carefully add a slurry of Raney Nickel (approx. 10-20% by weight of the starting material) in ethanol. Caution: Raney Nickel is pyrophoric when dry and should be handled with care under an inert atmosphere or as a slurry.[7]

    • Add a solution of pyrimidine-5-acetonitrile (1.0 eq) in ethanolic ammonia (7N solution).

  • Hydrogenation:

    • Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen to 50-60 psi.

    • Heat the reaction mixture to 40-50 °C and begin vigorous agitation.

    • Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases (usually within 6-12 hours).

  • Work-up and Purification:

    • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

    • Purge the vessel with nitrogen.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The filter cake should not be allowed to dry as it can be pyrophoric. Quench the filter cake with plenty of water.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The resulting crude product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization to yield pure 2-(pyrimidin-5-yl)ethanamine.

Data Summary

Step Reaction Key Reagents Solvent Temperature Time Typical Yield
1 Precursor SynthesisMalononitrile, Triethyl Orthoformate, NH4ClSolvent-free110-120 °C4-6 h60-75%
2 Nitrile ReductionPyrimidine-5-acetonitrile, H2, Raney NiEthanolic Ammonia40-50 °C6-12 h70-85%

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Nitrile Reduction SM1 Malononitrile Precursor Pyrimidine-5-acetonitrile SM1->Precursor SM2 Triethyl Orthoformate SM2->Precursor SM3 Ammonium Chloride SM3->Precursor Product 2-(Pyrimidin-5-yl)ethanamine Precursor->Product H₂, Raney Ni Ethanolic NH₃

Caption: Synthetic workflow for the preparation of 2-(pyrimidin-5-yl)ethanamine.

References

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(7), 64. [Link]

  • Al-Omair, M. A., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Molecules, 27(19), 6529. [Link]

  • Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023, February 25). [Video]. YouTube. [Link]

  • Yu-Xiu, L., et al. (2007). Reduction of pyrimidine derivatives by LiAlH4. Journal of Chemical Research, 2007(10), 589-591. [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025, November 23). Chemistry Steps. [Link]

  • Reduction of nitriles to primary amines with LiAlH4. (n.d.). Master Organic Chemistry. [Link]

  • Patel, H., et al. (2020). One pot three component synthesis of Pyrimidine-5-carbonitrile derivatives in water using P-dodecylbenzenesulfonic acid as catalyst and evaluation of in vitro anti-inflammatory and anthelmintic activities. Scholars Research Library. [Link]

  • CN103980206A - Pyrimidine ethylamine compound and preparation method thereof. (2014).
  • Forró, E., & Fülöp, F. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Catalysis Science & Technology, 12(6), 1869-1879. [Link]

  • EP0154122A1 - Method for the selective hydrogenation of pyrimidines containing chlorine. (1985).
  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(7). [Link]

Sources

Accelerated Discovery: Microwave-Assisted Synthesis of Furan-2-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antimicrobial, antiviral, and kinase inhibitor development. Conventional thermal synthesis of these amides often requires prolonged reflux times (12–30 hours), harsh chlorinating agents (thionyl chloride), and toxic solvents, leading to degradation of the sensitive furan ring and poor atom economy.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times from hours to minutes while significantly improving yield and purity.[1] We present two distinct protocols: a Green Direct Amidation using coupling agents and a High-Throughput Acyl Chloride method, both optimized for single-mode microwave reactors.

Scientific Rationale: Why Microwave?

The Dielectric Heating Advantage

Unlike conventional heating, which relies on conductive heat transfer from the vessel wall (creating thermal gradients), microwave irradiation interacts directly with the reaction matrix.

  • Dipolar Polarization: Polar solvent molecules (e.g., DMF, DMSO) align with the oscillating electric field. As the field alternates, molecular rotation generates internal heat via friction.

  • Ionic Conduction: Dissolved salts or ionic species (e.g., coupling reagents) oscillate with the field, colliding with neighboring molecules to generate heat.

Kinetic Implications for Furan Chemistry

Furan rings are acid-sensitive and prone to polymerization (charring) under prolonged heating. The Arrhenius equation (


) dictates that reaction rates increase exponentially with temperature. MAOS allows the reaction mixture to reach temperatures significantly above the solvent's atmospheric boiling point (superheating) in sealed vessels, accelerating the rate by orders of magnitude (

) without the prolonged exposure that degrades the furan core.

Dielectric_Heating_Mechanism MW_Source Microwave Source (2.45 GHz) Dipole Dipolar Polarization (Solvent Rotation) MW_Source->Dipole Ionic Ionic Conduction (Reagent Collision) MW_Source->Ionic Heating Volumetric Heating (Uniform & Instant) Dipole->Heating Ionic->Heating Reaction Amide Bond Formation (High Kinetic Energy) Heating->Reaction  k >> k(thermal)

Figure 1: Mechanism of microwave energy transfer leading to accelerated amide bond formation.

Experimental Protocols

Protocol A: Green Direct Amidation (Coupling Agent Route)

Objective: Synthesis of N-substituted furan-2-carboxamides avoiding corrosive acid chlorides. Applicability: Library generation, acid-sensitive substrates.

Materials
  • Substrate: 2-Furoic acid (1.0 equiv)

  • Amine: Primary or secondary amine (1.1 equiv)

  • Coupling Agent: EDC·HCl (1.2 equiv) + HOBt (1.2 equiv) OR T3P (50% in EtOAc)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: DMF (Dimethylformamide) - High microwave absorber

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve 2-furoic acid (1 mmol, 112 mg) in 2 mL of DMF.

  • Activation: Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol). Stir at room temperature for 1 minute to form the active ester.

  • Addition: Add the amine (1.1 mmol) followed by DIPEA (2.0 mmol). Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in the microwave reactor cavity.

    • Mode: Dynamic Power (maintains set temperature).

    • Temperature: 100 °C.

    • Hold Time: 10 minutes.

    • Stirring: High.[2]

    • Pressure Limit: 250 psi (safety cutoff).

  • Work-up: Pour the reaction mixture into ice-cold water (20 mL). The product often precipitates. Filter and wash with water. If no precipitate, extract with Ethyl Acetate (3 x 10 mL), wash with brine, and dry over

    
    .
    
Protocol B: High-Throughput Acyl Chloride Route

Objective: Scale-up synthesis or reaction with low-nucleophilicity amines. Reference Basis: Adapted from RSC Advances comparison study [2].

Materials
  • Substrate: Furoyl chloride (1.2 equiv) - Caution: lachrymator

  • Amine: Target amine (1.0 equiv)

  • Base: Pyridine (1.5 equiv) or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) or Toluene (Note: DCM requires high-pressure rated vessels).

Step-by-Step Methodology
  • Preparation: In a microwave vial, dissolve the amine (1 mmol) in 3 mL of DCM.

  • Base Addition: Add Pyridine (1.5 mmol).

  • Acylation: Add Furoyl chloride (1.2 mmol) dropwise. Exothermic reaction - handle with care.

  • Irradiation:

    • Temperature: 80 °C (Superheated - DCM boils at 40°C at 1 atm).

    • Hold Time: 5–15 minutes.

    • Pre-stir: 30 seconds.

  • Work-up: Wash the organic layer with 1N HCl (to remove pyridine), then Sat.

    
    , then Brine. Evaporate solvent.
    

Data Analysis & Comparison

The following table summarizes the efficiency gains of Protocol B (Microwave) versus the conventional thermal reflux method reported in literature [2].

Table 1: Comparative Efficiency (Conventional vs. Microwave)

ParameterConventional Thermal Method [2]Microwave-Assisted Protocol BImprovement Factor
Reagents

, Toluene Reflux
Furoyl Chloride, Pyridine/TEASafer/Greener
Reaction Temp 90–100 °C50–80 °CLower Energy
Reaction Time 24–30 Hours 15 Minutes ~100x Faster
Typical Yield 60–75%85–94%+20% Yield
Purification Column Chromatography often req.Recrystallization often sufficientReduced Waste

Optimization & Troubleshooting

Solvent Selection Guide

Microwave efficiency depends on the solvent's ability to absorb energy, quantified by the Loss Tangent (


) .

Solvent_Selection Start Select Solvent based on Substrate Solubility High_Absorb High Absorbers (tan δ > 0.5) DMF, DMSO, Ethanol *Fastest Heating* Start->High_Absorb Med_Absorb Medium Absorbers (tan δ 0.1-0.5) Water, Acetonitrile *Controlled Heating* Start->Med_Absorb Low_Absorb Low Absorbers (tan δ < 0.1) Toluene, Hexane, DCM *Requires Ionic Dopant* Start->Low_Absorb Action_Low Add Ionic Liquid or Polar Co-solvent Low_Absorb->Action_Low

Figure 2: Solvent selection decision tree based on microwave absorption capability.

Troubleshooting Table
IssueProbable CauseCorrective Action
Vessel Failure (Overpressure) Decomposition or gas evolution (

,

).
Reduce ramp rate; Ensure headspace is >50% of vial volume.
Charring/Black Tar Thermal runaway (Hotspots).Switch to "High Stirring"; Reduce target temperature by 10°C; Use simultaneous cooling (PowerMAX).
Low Yield Incomplete activation of acid.Increase activation time (step 2 in Protocol A) before adding amine.

References

  • Kudryavtseva, T. N., et al. (2023). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. ResearchGate.

  • Al-Wahaibi, L. H., et al. (2023). Synthesis of microwave-assisted carboxamides in Triton WR-1339-induced hyperlipidemic rats. RSC Advances.

  • BenchChem Technical Support. (2025). A Comparative Guide to Conventional and Microwave-Assisted Synthesis. BenchChem.

  • Vincetti, P., et al. (2016).[3] A microwave-assisted multicomponent protocol for the synthesis of benzofuran-2-carboxamides. Tetrahedron Letters.

  • Pérez-García, L. A., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and significantly improve the yield and purity of your target compound.

The synthesis of this molecule involves a standard yet nuanced reaction: an amide bond formation between furan-2-carboxylic acid and 2-(pyrimidin-5-yl)ethanamine. While straightforward in principle, the efficiency of this coupling reaction is highly dependent on the choice of reagents and reaction conditions. The presence of two distinct heterocyclic rings—a furan and a pyrimidine—introduces specific challenges that must be carefully managed.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during the synthesis. Each answer provides a causal explanation and a step-by-step solution.

Issue 1: Low to No Product Formation

Question: My TLC or LC-MS analysis shows primarily unreacted starting materials with little to no desired amide product. What are the likely causes and how can I fix this?

Answer: This is a common issue that typically points to one of three areas: inadequate carboxylic acid activation, poor amine nucleophilicity, or suboptimal reaction conditions.

  • Cause A: Inefficient Carboxylic Acid Activation The direct reaction between a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium-carboxylate salt.[1] A coupling agent is required to convert the carboxylic acid's hydroxyl group into a better leaving group. If this activation step is inefficient, the reaction will not proceed.

    • Solution 1: Verify Reagent Quality. Carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are moisture-sensitive.[2] Use a fresh bottle or a properly stored aliquot. Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are also hygroscopic and should be handled under anhydrous conditions.[3][4]

    • Solution 2: Incorporate an Additive. When using carbodiimides like EDC, the initially formed O-acylisourea intermediate is highly reactive but can rearrange to an inactive N-acylurea byproduct.[2] Including an additive such as HOBt (1-Hydroxybenzotriazole) or OxymaPure® traps the activated acid as a more stable active ester, improving efficiency and minimizing side reactions.[2][5]

    • Solution 3: Switch to a More Powerful Coupling Reagent. For challenging couplings, HATU is often more effective than EDC/HOBt due to its ability to form a highly reactive OAt-active ester, leading to faster reaction rates and higher yields.[6][7] This is particularly useful for less reactive or sterically hindered substrates.[7]

  • Cause B: Insufficient Amine Nucleophilicity The amine must be in its free-base form to act as a nucleophile. If your amine starting material is a salt (e.g., hydrochloride), or if the reaction medium is acidic, the amine will be protonated and non-nucleophilic.

    • Solution 1: Add a Non-Nucleophilic Base. To ensure the amine is deprotonated, add a suitable base. Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used.[6] Typically, 2-3 equivalents of base are sufficient to neutralize any amine salts and maintain a slightly basic pH (7-9) conducive to the reaction.[2] If your amine is a hydrochloride salt, an extra equivalent of base is required for its in-situ neutralization.[2]

    • Solution 2: Ensure Proper Stoichiometry. While a 1:1 ratio of acid to amine is theoretically required, using a slight excess of the more accessible or less expensive starting material can drive the reaction to completion. Often, using 1.1 to 1.2 equivalents of the amine is a good starting point.[2]

  • Cause C: Suboptimal Reaction Conditions Solvent, temperature, and concentration play critical roles in reaction success.

    • Solution 1: Use an Appropriate Solvent. Polar aprotic solvents like DMF (Dimethylformamide) or DCM (Dichloromethane) are standard choices for amide coupling reactions.[4][7] Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediates.[4]

    • Solution 2: Optimize Temperature and Time. Most couplings proceed well at room temperature over 12-24 hours.[2] If the reaction is sluggish, gentle heating (e.g., to 40-60°C) can increase the rate, but should be monitored carefully to avoid side product formation.[8] Reaction progress should be monitored by TLC or LC-MS until the limiting starting material is consumed.[9]

Issue 2: Significant Formation of Byproducts

Question: My reaction mixture shows the desired product, but also significant impurities. How can I identify and minimize them?

Answer: Byproduct formation is often related to side-reactions of the activated carboxylic acid or the coupling reagents themselves.

  • Cause A: N-Acylurea Formation (with EDC) As mentioned, the O-acylisourea intermediate from EDC can rearrange. This is a common byproduct when using EDC without an additive.

    • Solution: Use HOBt or OxymaPure®. Adding 1.0-1.2 equivalents of HOBt or a similar additive will intercept the O-acylisourea to form a more stable active ester, largely preventing the rearrangement.[2][5]

  • Cause B: Guanidinium Byproduct Formation (with HATU) HATU can react with the primary amine starting material to form a stable guanidinium species, consuming both the amine and the coupling reagent.[3][10]

    • Solution: Control the Order of Addition. This side reaction can be minimized by pre-activating the carboxylic acid.[3][7] Add HATU and base to the solution of furan-2-carboxylic acid and stir for a few minutes (pre-activation) before adding the 2-(pyrimidin-5-yl)ethanamine. This ensures the HATU preferentially reacts with the carboxylate.

Issue 3: Difficulty in Product Purification

Question: My product appears to be polar and is difficult to separate from the reaction byproducts (e.g., urea, excess HOBt) using standard column chromatography. What are my options?

Answer: Purifying polar amides can be challenging. A combination of aqueous workup and alternative chromatographic techniques is often necessary.

  • Solution 1: Optimize the Aqueous Workup. A standard workup procedure is highly effective at removing many common impurities before chromatography.[9]

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).

    • Wash sequentially with a weak acid (e.g., 1M HCl or citric acid) to remove excess amine and basic byproducts like DIPEA.[2][9]

    • Wash with a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic additives like HOBt.[2][9]

    • A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer.[9] The urea byproduct from EDC is often soluble in the acidic wash.[2]

  • Solution 2: Consider Recrystallization. If your final product is a solid, recrystallization can be a powerful purification technique that avoids the potential for product loss on a silica column.[11] Test various solvents like ethanol, acetone, or acetonitrile to find a system where the product is soluble when hot but sparingly soluble when cold.[11]

  • Solution 3: Adapt Your Chromatography.

    • Normal Phase: If the product is streaking or has a very low Rf value on silica gel with standard solvents (e.g., EtOAc/Hexanes), try a more polar mobile phase, such as DCM/Methanol.[12]

    • Reversed-Phase: For highly polar compounds, reversed-phase chromatography (using a C18 column) with a water/acetonitrile or water/methanol gradient may provide better separation.[12][13]

    • HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for purifying very polar compounds that are not well-retained in reversed-phase chromatography. It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of water.[12][14]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best choice for this synthesis? A1: There is no single "best" reagent, as the optimal choice depends on factors like cost, scale, and the specific challenges encountered.[15]

  • EDC/HOBt is a cost-effective and widely used system suitable for many standard couplings.[2][16] It is a good first choice.

  • HATU/DIPEA is a more potent but also more expensive system.[3] It is recommended if you experience low yields with EDC/HOBt, or if you are working with sterically demanding or electronically deactivated substrates.[6][7]

Q2: How do I monitor the reaction's progress effectively? A2: Thin Layer Chromatography (TLC) is the most common and rapid method.[9] Spot the reaction mixture alongside your starting materials on a silica plate. A successful reaction will show the consumption of the starting materials and the appearance of a new spot for the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the exact masses of the components in the reaction mixture over time.[2]

Q3: My 2-(pyrimidin-5-yl)ethanamine is an HCl salt. Do I need to perform a separate free-basing step? A3: No, a separate step is not usually necessary. You can neutralize the salt in situ by adding one additional equivalent of a non-nucleophilic base like DIPEA or TEA to the reaction mixture.[2]

Q4: Can microwave irradiation be used to improve the yield? A4: Yes, microwave-assisted synthesis can often dramatically reduce reaction times and improve yields for amide couplings, including those involving furan-2-carboxylic acid.[8][17] However, conditions such as temperature and time must be carefully optimized to prevent decomposition.

Data & Protocols

Table 1: Comparison of Common Amide Coupling Systems
Coupling SystemAdvantagesDisadvantagesTypical Solvents
EDC / HOBt Cost-effective, common, water-soluble byproduct.[2][18]Can form N-acylurea byproduct without HOBt, risk of racemization.[2][19]DCM, DMF, CH₃CN[2][20]
HATU / DIPEA High efficiency, fast reaction rates, low racemization, good for difficult couplings.[6][7]Expensive, hygroscopic, can form guanidinium byproduct.[3]DMF, NMP, DCM[7]
Acyl Chloride Highly reactive intermediate, often high-yielding.[17][21]Requires an extra step to form the acyl chloride (e.g., using SOCl₂ or oxalyl chloride), harsh conditions may not be suitable for complex molecules.[21]DCM, THF[21]
General Experimental Protocol (Using HATU)

This protocol is a starting point and should be optimized based on experimental observations.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add furan-2-carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.2 M solution).

  • Reagent Addition: Add HATU (1.1 eq.) followed by DIPEA (2.5 eq.).

  • Pre-activation: Stir the mixture at room temperature for 5-15 minutes.[7]

  • Amine Addition: Add a solution of 2-(pyrimidin-5-yl)ethanamine (1.1 eq.) in a small amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization.

Visual Diagrams

General Reaction Scheme

ReactionScheme cluster_reactants FuranAcid Furan-2-carboxylic Acid Product N-(2-(pyrimidin-5-yl)ethyl) furan-2-carboxamide FuranAcid->Product + PyrimidineAmine 2-(pyrimidin-5-yl)ethanamine PyrimidineAmine->Product + CouplingAgent Coupling Agent (e.g., HATU, EDC/HOBt) CouplingAgent->Product + Base Base (e.g., DIPEA) Base->Product +

Caption: Amide coupling of furan-2-carboxylic acid and 2-(pyrimidin-5-yl)ethanamine.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low or No Product Yield CheckReagents 1. Check Reagent Quality - Is EDC/HATU fresh? - Are solvents anhydrous? Start->CheckReagents Potential Cause CheckBase 2. Check Amine/Base - Is amine a salt? - Sufficient base added (2-3 eq)? Start->CheckBase Potential Cause CheckConditions 3. Review Conditions - Correct solvent (DMF, DCM)? - Reaction monitored to completion? Start->CheckConditions Potential Cause ActionReagents Use fresh reagents. Add HOBt if using EDC. CheckReagents->ActionReagents Solution ActionBase Add more non-nucleophilic base (e.g., DIPEA). CheckBase->ActionBase Solution ActionConditions Increase time/temp. Consider stronger coupling agent (e.g., HATU). CheckConditions->ActionConditions Solution Success Yield Improved ActionReagents->Success ActionBase->Success ActionConditions->Success

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Validation of N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Confirmation in Drug Discovery

In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is a cornerstone of both safety and efficacy. The molecule N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide, a compound featuring both a pyrimidine and a furan moiety, represents a class of heterocyclic compounds of significant interest for their potential biological activities.[1][2][3] The journey from synthesis to a viable drug candidate is paved with rigorous analytical checkpoints, with structural validation being paramount. This guide provides a comprehensive, technically-grounded framework for the structural validation of N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide, drawing upon established analytical techniques and offering insights into the interpretation of the resulting data. Our approach emphasizes a multi-technique, self-validating system to ensure the highest degree of confidence in the compound's identity, purity, and stability.

I. Predicted Physicochemical Properties and Rationale for Analytical Technique Selection

A preliminary in-silico assessment of N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide is crucial for anticipating its behavior and selecting the most appropriate analytical methods.

Table 1: Predicted Physicochemical Properties of N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide

PropertyPredicted ValueImplication for Analysis
Molecular FormulaC₁₁H₁₁N₃O₂Guides interpretation of mass spectrometry data.
Molecular Weight217.23 g/mol Essential for mass spectrometry and chromatographic analysis.
LogP~1.5 - 2.5Suggests good solubility in common organic solvents for NMR and HPLC.
pKa (most basic)~3.5 (pyrimidine N)Influences choice of mobile phase pH in reverse-phase HPLC.
pKa (most acidic)~16 (amide N-H)Generally not a factor in standard analytical procedures.

Based on this profile, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is recommended for a comprehensive structural validation.

II. Experimental Protocols for Structural Elucidation and Purity Assessment

The following protocols are designed to provide a robust and reproducible approach to the structural validation of N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information about the chemical environment of each atom in the molecule.

1. ¹H NMR (Proton NMR) Spectroscopy

  • Objective: To identify and quantify the hydrogen atoms in the molecule, providing information on their connectivity and chemical environment.

  • Protocol:

    • Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

2. ¹³C NMR (Carbon NMR) Spectroscopy

  • Objective: To identify the number and types of carbon atoms in the molecule.

  • Protocol:

    • Use the same sample prepared for ¹H NMR.

    • Acquire the ¹³C NMR spectrum, typically requiring a longer acquisition time than ¹H NMR.

    • Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

3. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

  • Objective: To establish the connectivity between atoms and confirm the overall structure.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

  • Protocol:

    • These experiments are performed on the same sample and spectrometer as the 1D NMR experiments.

    • Standard pulse programs provided with the spectrometer software are utilized.

B. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

MS provides the exact molecular weight of the compound and valuable information about its fragmentation pattern, which can be used to piece together the structure.

  • Objective: To determine the molecular weight of the compound and gain insights into its structural components through fragmentation analysis.

  • Protocol:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Acquire the mass spectrum in both positive and negative ion modes.

    • For more detailed structural information, perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation.

C. High-Performance Liquid Chromatography (HPLC): Assessing Purity and Stability

HPLC is an essential tool for determining the purity of the compound and for monitoring its stability over time.

  • Objective: To separate the target compound from any impurities and to quantify its purity.

  • Protocol:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically effective. A starting gradient could be 95% A for 2 minutes, then a linear gradient to 95% B over 10 minutes, followed by a hold at 95% B for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is highly recommended to obtain the UV spectrum of the peak, which can aid in peak identification.

    • Injection Volume: 10 µL of a 1 mg/mL sample solution.

III. Data Interpretation and Structural Confirmation

The data from each analytical technique should be integrated to build a cohesive and unambiguous picture of the molecule's structure.

A. Interpreting the NMR Data

Table 2: Expected ¹H NMR Chemical Shifts for N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Pyrimidine H-2, H-4, H-68.5 - 9.2s, d3H
Furan H-57.0 - 7.5d1H
Furan H-36.4 - 6.8dd1H
Furan H-46.2 - 6.6d1H
Amide N-H7.5 - 8.5t (broad)1H
-CH₂-N (ethyl)3.5 - 3.9q2H
-CH₂-pyrimidine (ethyl)2.8 - 3.2t2H
  • Key Correlations to Expect in 2D NMR:

    • COSY: Correlation between the two -CH₂- groups of the ethyl linker.

    • HMBC: Correlation from the amide N-H proton to the furan carbonyl carbon and the adjacent ethyl -CH₂- carbon. Correlation from the pyrimidine protons to the ethyl -CH₂- carbon.

B. Interpreting the Mass Spectrometry Data
  • Expected Molecular Ion: [M+H]⁺ at m/z 218.09. The high-resolution mass should be within 5 ppm of the calculated exact mass.

  • Key Fragmentation Patterns: Expect fragmentation at the amide bond and cleavage of the ethyl linker, providing further evidence for the proposed structure.

C. Interpreting the HPLC Data
  • A single, sharp peak in the chromatogram indicates high purity.

  • The purity can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

  • The retention time can be used as a quality control parameter for future batches.

IV. Comparative Analysis: Differentiating from Potential Isomers and Impurities

A critical aspect of structural validation is to rule out the presence of closely related isomers or impurities that may have formed during synthesis.

Table 3: Comparison with Potential Isomeric Impurities

CompoundKey Differentiating Feature(s)
N-(2-(pyrimidin-2-yl)ethyl)furan-2-carboxamide Different ¹H NMR chemical shifts and coupling patterns for the pyrimidine protons.
N-(2-(pyrimidin-4-yl)ethyl)furan-2-carboxamide Distinct ¹H NMR chemical shifts and coupling patterns for the pyrimidine protons.
N-(2-(furan-2-yl)ethyl)pyrimidine-5-carboxamide Different fragmentation pattern in MS, with the furan-ethyl fragment being prominent. Different ¹H NMR chemical shifts for the ethyl linker protons.

V. Visualizing the Validation Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_confirmation Structural Confirmation synthesis Synthesize N-(2-(pyrimidin-5-yl)ethyl) furan-2-carboxamide purification Purify by Column Chromatography/Recrystallization synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr ms Mass Spectrometry (ESI-MS, MS/MS) purification->ms hplc HPLC-UV/PDA (Purity Assessment) purification->hplc confirmation Unambiguous Structural Confirmation and Purity Report nmr->confirmation ms->confirmation hplc->confirmation

Caption: Experimental workflow for the structural validation of N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide.

VI. Conclusion

The structural validation of N-(2-(pyrimidin-5-yl)ethyl)furan-2-carboxamide requires a multi-faceted analytical approach. By combining the detailed structural insights from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the quantitative purity assessment from HPLC, researchers can achieve a high degree of confidence in the identity and quality of their synthesized compound. This rigorous validation is not merely a procedural step but a fundamental requirement for advancing promising molecules through the drug discovery and development pipeline.

References

  • PubMed. (2014). Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity. [Link]

  • ACS Omega. (2020). Synthesis, Biochemical Characterization, and Theoretical Studies of Novel β-Keto-enol Pyridine and Furan Derivatives as Potent Antifungal Agents. [Link]

  • MDPI. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. [Link]

  • ResearchGate. (2024). Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents. [Link]

  • MDPI. (2017). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. [Link]

  • PMC. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. [Link]

  • MDPI. (2025). N-(2,2-Diphenylethyl)furan-2-carboxamide. [Link]

  • MDPI. (2025). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. [Link]

  • NIST. (n.d.). Furan-2-carboxamide, N-ethyl-N-(3-methylphenyl)-. [Link]

  • PubChem. (n.d.). 5-(Furan-2-yl)pyridine-2-carboximidamide. [Link]

  • ResearchGate. (2025). Synthesis and preliminary evaluation of some N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide and 3-substituted-5-(2-furanyl)-2-methyl-3H-thieno[2,3-. [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

  • PubMed. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. [Link]93/)

Sources

The Pyrimidine Effect: A Guide to Modulating Lipophilicity in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrimidine ring (1,3-diazine) is not merely a nucleic acid building block; it is a precision tool for physicochemical tuning. This guide analyzes the pyrimidine ring's influence on partition coefficient (LogP) and lipophilicity relative to its aromatic counterparts.[1] By strategically inserting nitrogen atoms into a phenyl ring, researchers can drastically alter solvation energy, metabolic stability, and solubility without significantly changing the steric footprint.

The Physicochemical Landscape: Benzene vs. Diazines[2]

To understand the pyrimidine effect, one must establish a baseline against the carbocyclic analog (benzene) and the mono-nitrogen analog (pyridine). The introduction of nitrogen atoms reduces lipophilicity through two primary mechanisms:

  • Dipolarity: Creating a permanent dipole moment that interacts with polar solvents.[1]

  • Hydrogen Bonding: The lone pairs on nitrogen serve as potent hydrogen bond acceptors (HBA), increasing water solubility.[1]

Comparative Data Analysis

The following table aggregates experimental LogP values, highlighting the "Lipophilicity Sink" effect of the pyrimidine ring.

ScaffoldStructureN-CountDipole Moment (D)Experimental LogP

LogP (vs Benzene)
Benzene

00.002.13
Pyridine

12.220.65 -1.48
Pyrazine 1,4-

20.00-0.20 -2.33
Pyrimidine 1,3-

22.33-0.40 -2.53
Pyridazine 1,2-

23.95-0.70 -2.83

Key Insight: Pyrimidine offers a "Goldilocks" zone.[1] It lowers LogP more aggressively than pyridine but avoids the high reactivity often associated with the 1,2-nitrogen arrangement of pyridazine. Unlike pyrazine, which has a zero dipole moment due to symmetry, pyrimidine possesses a significant dipole that aids in specific binding interactions while maintaining low lipophilicity.

Visualization: The Nitrogen Scan

The following diagram illustrates the structural progression and the resulting drop in lipophilicity.

NitrogenScan Benzene Benzene (Carbocycle) LogP: ~2.13 Pyridine Pyridine (1 Nitrogen) LogP: ~0.65 Benzene->Pyridine +1 N (High Impact) Pyrimidine Pyrimidine (1,3-Diazine) LogP: ~-0.40 Pyridine->Pyrimidine +1 N (meta) (Fine Tuning)

Figure 1: The Stepwise Reduction of Lipophilicity via Nitrogen Insertion.

Mechanistic Insights: Why Pyrimidine?

The Solvation Penalty

The pyrimidine ring's low LogP is driven by the desolvation energy required to move the molecule from the aqueous phase to the lipid phase.

  • Water Phase: The two nitrogen lone pairs accept hydrogen bonds from water molecules. This hydration shell is energetically favorable.

  • Octanol/Lipid Phase: Moving the molecule into a lipid environment requires breaking these H-bonds (enthalpic penalty).[1]

Matched Molecular Pair (MMP) Analysis

In drug discovery, replacing a phenyl ring with a pyrimidine ring typically results in a LogP reduction of 2.0 to 2.5 units .[1] This is a massive shift in physicochemical space, often used to:

  • Rescue Solubility: A compound with LogP > 5 is often insoluble; a pyrimidine switch can bring it to LogP ~ 2.5.[1]

  • Reduce Metabolic Clearance: High lipophilicity correlates with non-specific binding and rapid metabolic clearance by CYPs.[1] Pyrimidines lower this risk.

Experimental Validation Protocols

To objectively compare pyrimidine derivatives, one must utilize standardized assays. While the Shake-Flask method is the gold standard for absolute accuracy, the HPLC method (OECD 117) is preferred for comparative series in drug discovery due to throughput.

Protocol A: High-Performance Liquid Chromatography (HPLC) Method (OECD 117)

This method correlates the retention time of the test substance on a C18 column with its hydrophobicity.[1]

Reagents & Equipment:

  • Column: C18 Reverse-phase (e.g., Agilent Zorbax Eclipse XDB-C18).[1]

  • Mobile Phase: Methanol/Water (75:25 v/v), Isocratic.[1]

  • Reference Standards: A set of 6 compounds with known LogP values (e.g., 2-Butanone, Benzene, Toluene, Naphthalene, Phenanthrene, DDT).

  • Dead Time Marker: Sodium Nitrate or Formamide (unretained compounds).[1]

Step-by-Step Workflow:

  • Dead Time Determination (

    
    ):  Inject the unretained marker to determine the time it takes for solvent to pass through the column.
    
  • Calibration: Inject the reference standards. Calculate the Capacity Factor (

    
    ) for each:
    
    
    
    
    Where
    
    
    is the retention time.[1]
  • Curve Construction: Plot

    
     vs. Known 
    
    
    
    to create a linear regression equation.
  • Sample Analysis: Inject the pyrimidine derivative. Measure

    
    , calculate 
    
    
    
    , and extrapolate LogP using the calibration curve.
Protocol B: Shake-Flask Method (OECD 107)

Use this for final validation of lead compounds.[1]

  • Equilibration: Mix n-octanol and water for 24 hours to saturate phases.

  • Partitioning: Dissolve test substance in the system. Shake for 30 minutes. Centrifuge to separate phases.

  • Quantification: Analyze the concentration of the substance in both the Octanol (

    
    ) and Water (
    
    
    
    ) phases using UV-Vis or HPLC.
  • Calculation:

    
    .
    
Visualization: Experimental Decision Tree

ExperimentalWorkflow Start Start: Lipophilicity Assessment Screening Is this a high-throughput screen (>10 compounds)? Start->Screening HPLC Protocol A: HPLC (OECD 117) Indirect Measurement Screening->HPLC Yes ShakeFlask Protocol B: Shake Flask (OECD 107) Direct Measurement Screening->ShakeFlask No (High Accuracy Needed) Standards Run Ref Standards (Benzene, Toluene, etc.) HPLC->Standards Final Final LogP Value ShakeFlask->Final CalcK Calculate Capacity Factor (k') Standards->CalcK Regression Interpolate LogP via Linear Regression CalcK->Regression Regression->Final

Figure 2: Decision Matrix for Selecting the Appropriate LogP Determination Protocol.

Strategic Application in Drug Design

When should you utilize a pyrimidine ring? Use the following logic to guide your scaffold hopping strategy.

Case Study: Scaffold Hopping from Phenyl to Pyrimidine

Context: A lead compound containing a biphenyl core exhibits poor solubility (<10 µM) and high metabolic clearance.[1] Intervention: Replace the distal phenyl ring with a pyrimidine ring. Outcome:

  • LogP: Drops from 4.5 to ~2.1.

  • Solubility: Increases due to lower lattice energy and better hydration.

  • Metabolism: The electron-deficient pyrimidine ring is less susceptible to oxidative metabolism (CYP450) compared to the electron-rich phenyl ring.

Visualization: Optimization Logic

OptimizationLogic Problem Problem: Lead Compound High LogP (>4.0) / Low Solubility Strategy Strategy: Scaffold Hop Problem->Strategy Decision Check Binding Pocket: Is H-Bond Acceptor tolerated? Strategy->Decision OptionA Pyridine (1 N) Moderate LogP Drop Outcome1 Use Pyridine (If steric/electronic constraints are tight) OptionA->Outcome1 OptionB Pyrimidine (2 N) Aggressive LogP Drop Outcome2 Use Pyrimidine (Max solubility gain needed) OptionB->Outcome2 Decision->OptionA No/Maybe Decision->OptionB Yes

Figure 3: Strategic Logic for Implementing Pyrimidine Scaffolds.

References

  • Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. [1]

  • OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals.[2][3]

  • Ritchie, T. J., & Macdonald, S. J. (2009).[1] The impact of aromatic ring count on compound developability. Drug Discovery Today.

  • PubChem. (n.d.).[1] Compound Summary: Pyrimidine.[1][4][5] National Library of Medicine.

  • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.